(R)-1-phenylpropan-1-amine hydrochloride
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Overview
Description
®-1-phenylpropan-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to the alpha carbon of the amine. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Nitriles: One common method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines. For ®-1-phenylpropan-1-amine, the starting material could be ®-1-phenylpropanenitrile.
Reductive Amination: Another method is the reductive amination of phenylacetone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production often involves catalytic hydrogenation processes due to their efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) are commonly used under high-pressure hydrogen gas to achieve the reduction of nitriles or imines to the desired amine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-phenylpropan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced further to secondary or tertiary amines using appropriate reagents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
®-1-phenylpropan-1-amine hydrochloride is utilized in several fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: Used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of enzymes or receptors. The phenyl group contributes to hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-phenylpropan-1-amine hydrochloride: The enantiomer of ®-1-phenylpropan-1-amine, differing in the spatial arrangement around the chiral center.
Phenylethylamine: Lacks the additional carbon in the side chain, resulting in different pharmacological properties.
Amphetamine: A structurally similar compound with a methyl group on the alpha carbon, leading to distinct biological activities.
Uniqueness
®-1-phenylpropan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structurally similar compounds. This specificity is crucial in pharmaceutical applications where the desired therapeutic effect and reduced side effects are often enantiomer-dependent.
Properties
IUPAC Name |
(1R)-1-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMJKAAXNELJW-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679919 |
Source
|
Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19068-33-8 |
Source
|
Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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